3-(prop-2-en-1-yl)piperidin-2-one
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Overview
Description
3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a prop-2-en-1-yl group at the third position and a ketone functional group at the second position
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets and cause significant changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 1392 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde or ketone under microwave irradiation. This method is advantageous due to its efficiency and the high yields obtained in shorter reaction times . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly favored in industrial settings due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in a variety of substituted piperidin-2-one derivatives .
Scientific Research Applications
3-(prop-2-en-1-yl)piperidin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(prop-2-en-1-yl)piperidin-2-one include:
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the presence of the prop-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
95683-74-2 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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